molecular formula C17H15NO5 B10904285 5-(furan-2-yl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-methyl-1,5-dihydro-2H-pyrrol-2-one

5-(furan-2-yl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-methyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10904285
M. Wt: 313.30 g/mol
InChI Key: ZAMMCWFLAXQNAB-FYWRMAATSA-N
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Description

5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a furan ring, a hydroxy group, a methoxybenzoyl group, and a dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of a furan derivative with a suitable benzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and hydrolysis reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-FURYL)-3-HYDROXY-4-(4-CHLOROBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 5-(2-FURYL)-3-HYDROXY-4-(4-NITROBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 5-(2-FURYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(2-FURYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-METHYL-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for instance, may enhance its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

(4E)-5-(furan-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione

InChI

InChI=1S/C17H15NO5/c1-18-14(12-4-3-9-23-12)13(16(20)17(18)21)15(19)10-5-7-11(22-2)8-6-10/h3-9,14,19H,1-2H3/b15-13+

InChI Key

ZAMMCWFLAXQNAB-FYWRMAATSA-N

Isomeric SMILES

CN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CO3

Canonical SMILES

CN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CO3

Origin of Product

United States

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